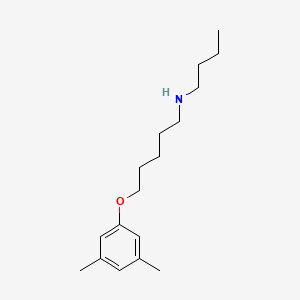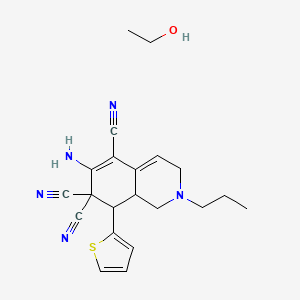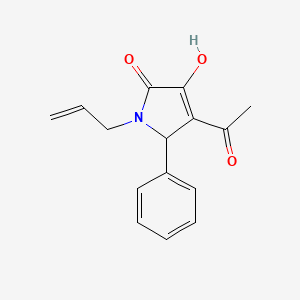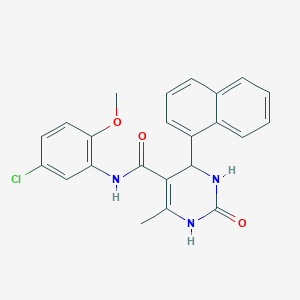![molecular formula C16H14Cl2N2O3S B4958751 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide, also known as DBeQ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. DBeQ is a member of the benzamide family of compounds and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide inhibits the activity of the protein chaperone heat shock protein 90 (Hsp90). Hsp90 is an important protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins. By inhibiting Hsp90, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide destabilizes these client proteins, leading to their degradation and inhibition of their activity.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide induces apoptosis and inhibits the NF-κB pathway, leading to decreased cell proliferation and increased cell death. In neurodegenerative disorders, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide protects neurons against oxidative stress and prevents neuronal death. In inflammatory diseases, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of Hsp90 client proteins. However, a limitation of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide is its low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide. Another area of interest is the investigation of the potential therapeutic applications of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide in other diseases such as autoimmune disorders and infectious diseases. Finally, the development of more efficient synthesis methods for N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide could lead to increased availability and accessibility of this compound for research purposes.
Métodos De Síntesis
The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 3,4-dichlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. In neurodegenerative disorders, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide has been shown to protect neurons against oxidative stress and prevent neuronal death. In inflammatory diseases, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-14-5-4-11(8-15(14)18)10-24-7-6-19-16(21)12-2-1-3-13(9-12)20(22)23/h1-5,8-9H,6-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHRTVQVKZQUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylacetamide](/img/structure/B4958671.png)

![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958688.png)
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4958696.png)
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4958705.png)
![1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4958709.png)
![1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4958725.png)

![tert-butyl N-[(benzyloxy)carbonyl]valylglycinate](/img/structure/B4958733.png)
![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)
